

Reactivity profile of 2,4,5-Trifluoro-3-nitrobenzoic acid

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Compound of Interest

Compound Name: 2,4,5-Trifluoro-3-nitrobenzoic acid

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An In-depth Technical Guide to the Reactivity Profile of **2,4,5-Trifluoro-3-nitrobenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trifluoro-3-nitrobenzoic acid is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The presence of multiple reactive sites—a carboxylic acid, a nitro group, and three fluorine atoms on an activated aromatic ring—endows it with a rich and tunable reactivity profile. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key chemical transformations of **2,4,5-Trifluoro-3-nitrobenzoic acid**. Detailed discussions on its propensity for nucleophilic aromatic substitution and nitro group reduction are presented, supported by representative experimental protocols and mechanistic diagrams.

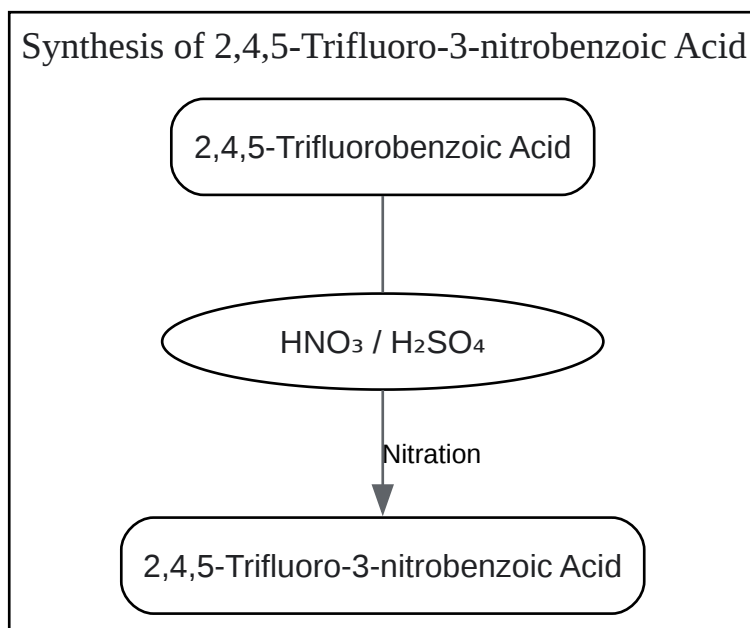
Physicochemical Properties

A summary of the key physicochemical properties of **2,4,5-Trifluoro-3-nitrobenzoic acid** is provided in the table below. While experimental data for some properties are not readily available, estimated values based on the reactivity of structurally similar compounds are included.

Property	Value
Molecular Formula	C ₇ H ₂ F ₃ NO ₄ [1]
Molecular Weight	221.09 g/mol [1]
CAS Number	115549-15-0[1]
Appearance	Off-white to pale yellow solid (expected)
pKa	< 3.86 (estimated)
Boiling Point	Not available
Melting Point	Not available
Solubility	Expected to be soluble in polar organic solvents

Synthesis

The most probable synthetic route to **2,4,5-Trifluoro-3-nitrobenzoic acid** is through the electrophilic nitration of 2,4,5-trifluorobenzoic acid. The strong electron-withdrawing effects of the fluorine atoms and the carboxylic acid group deactivate the aromatic ring, necessitating harsh reaction conditions, typically a mixture of concentrated nitric acid and sulfuric acid.



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Caption: Proposed synthesis of **2,4,5-Trifluoro-3-nitrobenzoic acid**.

Representative Experimental Protocol: Nitration of a Fluorobenzoic Acid

The following protocol for the nitration of 2,3,4-trifluorobenzoic acid can be adapted for the synthesis of the title compound.^[2]

- **Reaction Setup:** In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
- **Addition of Starting Material:** Slowly add 2,4,5-trifluorobenzoic acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.
- **Nitration:** Add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 15 °C.
- **Reaction Progression:** Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
- **Work-up:** Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by vacuum filtration.
- **Purification:** Wash the crude product with cold water and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

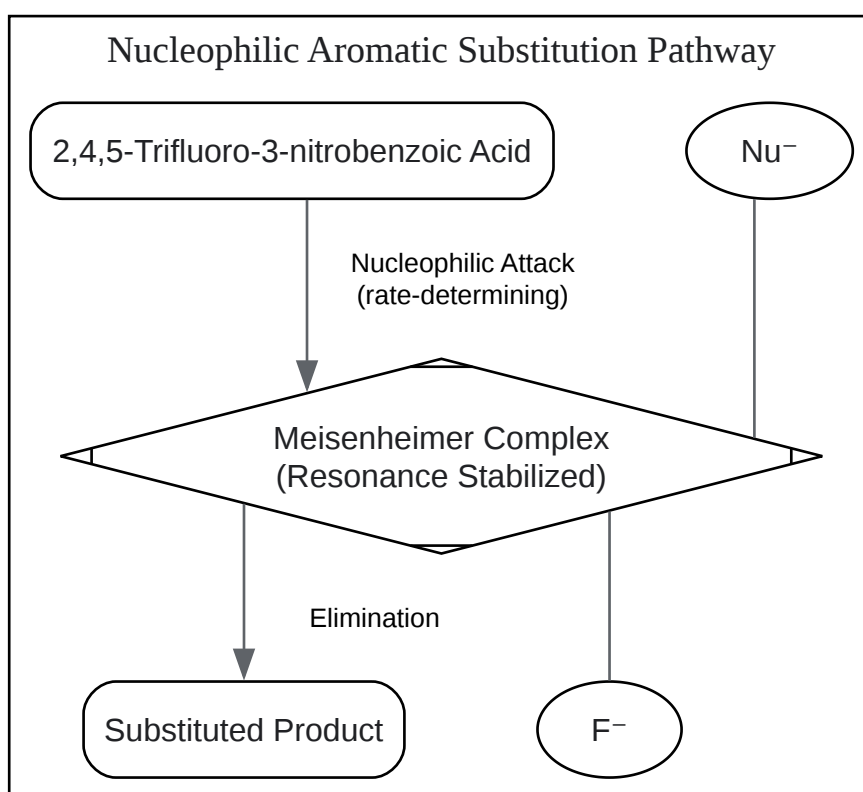
Reactivity Profile

The reactivity of **2,4,5-Trifluoro-3-nitrobenzoic acid** is dominated by two key transformations: nucleophilic aromatic substitution (S_NAr) at the fluorine-substituted positions and reduction of the nitro group. The carboxylic acid moiety also offers a handle for further derivatization.

Nucleophilic Aromatic Substitution (S_NAr)

The aromatic ring of **2,4,5-Trifluoro-3-nitrobenzoic acid** is highly electron-deficient due to the cumulative electron-withdrawing effects of the three fluorine atoms and the nitro group. This makes the compound an excellent substrate for S_NAr reactions.[3][4][5]

The regioselectivity of nucleophilic attack is primarily governed by the positions activated by the nitro group. The positions ortho and para to the nitro group are the most electrophilic. In this molecule, the fluorine atom at the C4 position is para to the nitro group, and the fluorine at the C2 position is ortho. Therefore, these two positions are the most likely sites for nucleophilic substitution.



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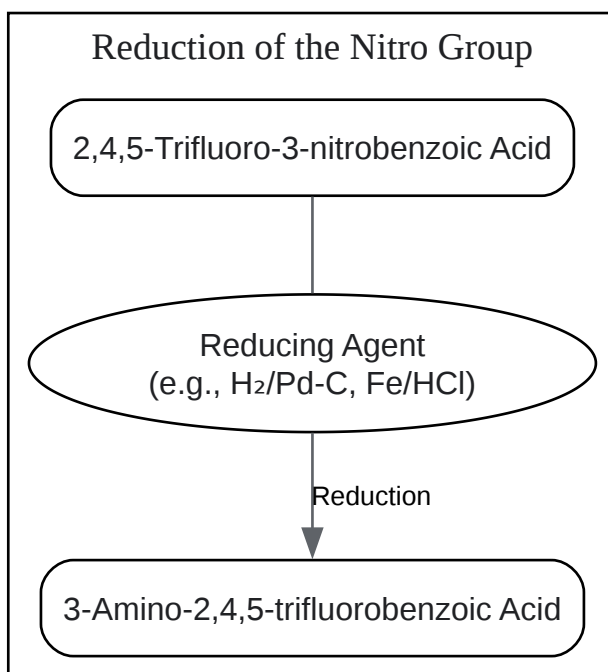
Caption: Generalized mechanism for S_NAr on the title compound.

The following is a general procedure for the substitution of a fluorine atom with an amine on a related fluoronitrobenzoate.

- **Reaction Setup:** Dissolve **2,4,5-Trifluoro-3-nitrobenzoic acid** in a suitable polar aprotic solvent such as DMF or NMP in a reaction flask.
- **Addition of Reagents:** Add the desired amine (e.g., morpholine, piperidine) and a non-nucleophilic base (e.g., K_2CO_3 , Et_3N) to the solution.
- **Reaction Conditions:** Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours. Monitor the reaction progress by TLC or LC-MS.
- **Work-up:** After completion, cool the reaction mixture and pour it into water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group of **2,4,5-Trifluoro-3-nitrobenzoic acid** can be readily reduced to a primary amine, yielding 3-amino-2,4,5-trifluorobenzoic acid. This transformation dramatically alters the electronic properties of the aromatic ring, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group. Common reduction methods include catalytic hydrogenation and the use of dissolving metals in acidic media.^{[2][6]}



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Caption: General scheme for the reduction of the nitro group.

The following protocol describes the reduction of a nitro group using hydrogen gas and a palladium catalyst.^[2]

- **Reaction Setup:** To a solution of **2,4,5-Trifluoro-3-nitrobenzoic acid** in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel, add a catalytic amount of 10% palladium on carbon.
- **Hydrogenation:** Purge the vessel with nitrogen, then introduce hydrogen gas (typically at a pressure of 1-4 atm).
- **Reaction Progression:** Stir the mixture vigorously at room temperature until the uptake of hydrogen ceases. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
- **Work-up:** Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the solvent.

- Isolation: Concentrate the filtrate under reduced pressure to yield the crude amino-substituted product. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Data

While specific experimental spectra for **2,4,5-Trifluoro-3-nitrobenzoic acid** are not widely published, the following table summarizes the expected key spectroscopic features based on its structure and data from analogous compounds.

Spectroscopic Technique	Expected Features
^1H NMR	A singlet or a complex multiplet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the single aromatic proton. A broad singlet for the carboxylic acid proton (δ > 10 ppm).
^{13}C NMR	Signals for seven distinct carbon atoms. The carboxylic acid carbonyl carbon will be in the range of δ 160-170 ppm. The aromatic carbons will show complex splitting patterns due to C-F coupling.
^{19}F NMR	Three distinct signals for the three non-equivalent fluorine atoms, with characteristic coupling constants.
IR Spectroscopy	Strong C=O stretching vibration for the carboxylic acid ($1700\text{-}1730\text{ cm}^{-1}$). Broad O-H stretch ($2500\text{-}3300\text{ cm}^{-1}$). Asymmetric and symmetric N-O stretching vibrations for the nitro group (approx. 1530 and 1350 cm^{-1}). C-F stretching vibrations ($1100\text{-}1300\text{ cm}^{-1}$).
Mass Spectrometry	A molecular ion peak (M^+) corresponding to the molecular weight of 221.09.

Conclusion

2,4,5-Trifluoro-3-nitrobenzoic acid is a highly activated and functionalized molecule with a predictable and exploitable reactivity profile. Its susceptibility to nucleophilic aromatic substitution at the C2 and C4 positions, coupled with the facile reduction of the nitro group, makes it a valuable intermediate for the synthesis of complex molecular architectures. These reactions allow for the introduction of a wide range of substituents and the modulation of the electronic properties of the aromatic core. This versatility positions **2,4,5-Trifluoro-3-nitrobenzoic acid** as a key building block for the development of novel pharmaceuticals and advanced materials. Further exploration of its reactivity is warranted to fully unlock its synthetic potential.

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